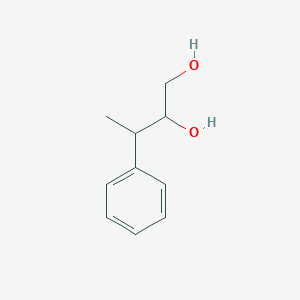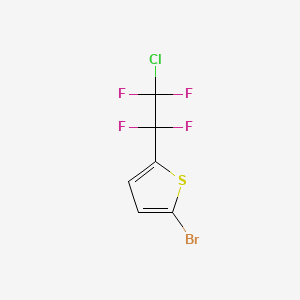![molecular formula C7H16N2O2 B13608734 4-[3-(aminooxy)propyl]Morpholine](/img/structure/B13608734.png)
4-[3-(aminooxy)propyl]Morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-[3-(morpholin-4-yl)propyl]hydroxylamine is a chemical compound that features a morpholine ring attached to a propyl chain, which is further connected to a hydroxylamine group
Vorbereitungsmethoden
The synthesis of O-[3-(morpholin-4-yl)propyl]hydroxylamine typically involves the reaction of morpholine with a suitable propylating agent, followed by the introduction of the hydroxylamine group. One common method involves the use of 3-chloropropylamine hydrochloride as the propylating agent, which reacts with morpholine to form the intermediate 3-(morpholin-4-yl)propylamine. This intermediate is then treated with hydroxylamine hydrochloride to yield the final product .
Analyse Chemischer Reaktionen
O-[3-(morpholin-4-yl)propyl]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines.
Wissenschaftliche Forschungsanwendungen
O-[3-(morpholin-4-yl)propyl]hydroxylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in drug synthesis.
Industry: It is used in the production of polymers and other materials.
Wirkmechanismus
The mechanism of action of O-[3-(morpholin-4-yl)propyl]hydroxylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful as a tool in biochemical research .
Vergleich Mit ähnlichen Verbindungen
O-[3-(morpholin-4-yl)propyl]hydroxylamine can be compared to other similar compounds, such as:
3-(morpholin-4-yl)propylamine: Lacks the hydroxylamine group, making it less reactive in certain chemical reactions.
N-hydroxyethylmorpholine: Contains a hydroxyl group instead of a hydroxylamine group, leading to different reactivity and applications.
Eigenschaften
Molekularformel |
C7H16N2O2 |
|---|---|
Molekulargewicht |
160.21 g/mol |
IUPAC-Name |
O-(3-morpholin-4-ylpropyl)hydroxylamine |
InChI |
InChI=1S/C7H16N2O2/c8-11-5-1-2-9-3-6-10-7-4-9/h1-8H2 |
InChI-Schlüssel |
YVPBGTVQPKQWDV-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1CCCON |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



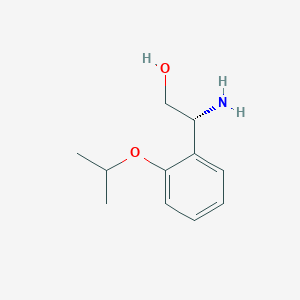
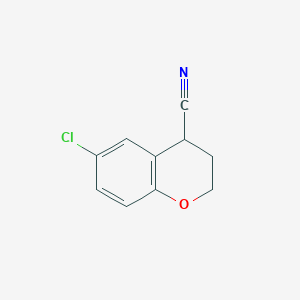
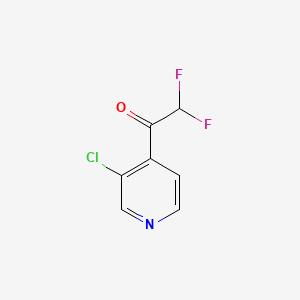
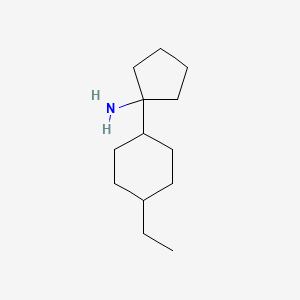

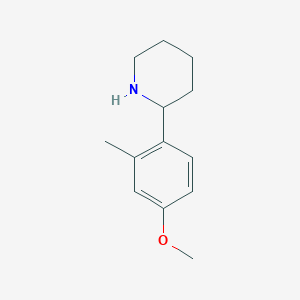

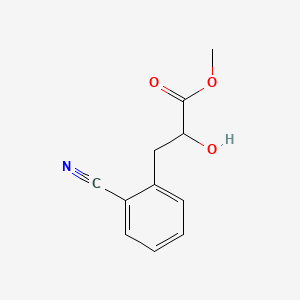

![5-(Chloromethyl)-1H-benzo[d]imidazole](/img/structure/B13608735.png)
